Methyl phenylsulfonylacetate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(benzenesulfonyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4S/c1-13-9(10)7-14(11,12)8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLEAIFBNKPYTGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CS(=O)(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50872012 | |
| Record name | Methyl phenylsulfonyl acetate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light yellow viscous liquid; [Sigma-Aldrich MSDS] White solid; mp = 30 deg C; [Alfa Aesar MSDS] | |
| Record name | Methyl phenylsulfonyl acetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21143 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
0.0000817 [mmHg] | |
| Record name | Methyl phenylsulfonyl acetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21143 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
34097-60-4 | |
| Record name | Methyl 2-(phenylsulfonyl)acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34097-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl phenylsulfonyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034097604 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl phenylsulfonyl acetate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies
Classical Synthetic Approaches
Esterification Reactions
The synthesis of methyl phenylsulfonylacetate can be achieved through esterification processes. One documented method involves the trans-esterification of an existing phenylsulfonylacetate ester. For instance, menthyl phenylsulfonylacetate has been prepared from this compound through a solid-liquid phase-transfer catalysis (PTC) trans-esterification reaction without the use of a solvent. mdpi.comresearchgate.net In a specific procedure, this compound is reacted with (-)-menthol in the presence of potassium carbonate and NBu4HSO4 at 100°C under a dynamic vacuum for 15 hours. researchgate.net After workup and purification, this method yields the desired menthyl ester. researchgate.net
Another general approach to esterification involves reacting the corresponding carboxylic acid, phenylsulfonylacetic acid, with an alcohol in the presence of an acid catalyst. While specific examples for the direct synthesis of the methyl ester via this route are not detailed in the provided results, it represents a fundamental and widely applicable esterification method.
Sulfonylation Reactions
Sulfonylation reactions provide another classical route to this compound. A common strategy involves the reaction of a sulfonyl chloride with a suitable carbon nucleophile. One such method is the synthesis from benzenesulfonyl chloride and methyl acetoacetate.
Additionally, the direct sulfonylation of acetates using a sulfonylating agent can be employed. While the provided information describes the synthesis of methylsulfonyl acetate (B1210297) using methyl sulfonyl chloride, a similar principle can be applied for the phenyl derivative. This type of reaction typically involves reacting an acetate with the sulfonyl chloride in the presence of a base, such as triethylamine (B128534) or pyridine, in an aprotic solvent like dichloromethane (B109758) or acetonitrile (B52724) at low temperatures.
Advanced Synthetic Techniques
Transition Metal-Catalyzed Syntheses
This compound serves as a valuable nucleophile in palladium-catalyzed allylic alkylation (Pd-AA) reactions. wgtn.ac.nzlookchem.com This reaction, also known as the Tsuji-Trost reaction, is a powerful tool for forming carbon-carbon bonds. organic-chemistry.orgwikipedia.org It involves the reaction of an allylic substrate, typically an allylic acetate or carbonate, with a nucleophile in the presence of a palladium catalyst. organic-chemistry.orgwikipedia.org
In the context of this compound, it acts as a "soft" nucleophile, a category of nucleophiles derived from conjugate acids with a pKa generally less than 25. organic-chemistry.org The reaction has been utilized in the synthesis of complex molecules, including a key step in the synthesis of (-)-hybridalactone. sigmaaldrich.com For example, the sodium salt of this compound has been reacted with racemic allylic acetates in the presence of a palladium catalyst, such as Pd(PPh3)4, and a chiral ligand to produce the alkylated product. wgtn.ac.nz
The reaction conditions can be tuned to proceed under neutral conditions, where the leaving group of the allylic substrate, such as an acetate, can act as the base to deprotonate the nucleophile. lookchem.com This has been demonstrated in the reaction of this compound with cinnamyl acetate. lookchem.com
The mechanism of the palladium(0)-catalyzed allylic alkylation, or Tsuji-Trost reaction, is a well-established catalytic cycle. organic-chemistry.orgwikipedia.org
The key steps are as follows:
Coordination: The cycle begins with the coordination of the palladium(0) catalyst to the double bond of the allylic substrate, forming a π-allyl complex. organic-chemistry.org
Oxidative Addition (Ionization): The palladium then undergoes oxidative addition, where the leaving group is expelled, typically with inversion of stereochemistry. wikipedia.org This forms a cationic η3-π-allylpalladium(II) complex. organic-chemistry.orgwikipedia.org
Nucleophilic Attack: The nucleophile, in this case, the enolate of this compound, then attacks the π-allyl ligand of the palladium complex. caltech.edu For "soft" nucleophiles like this compound, this attack occurs on the external face of the π-allyl ligand, opposite to the palladium atom (outer-sphere attack). caltech.eduthieme-connect.com This step also proceeds with inversion of stereochemistry. thieme-connect.com
Product Formation and Catalyst Regeneration: The nucleophilic attack results in the formation of the allylated product and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. thieme-connect.com
Palladium-Catalyzed Allylic Alkylation Reactions
Regioselectivity and Stereoselectivity in Palladium-Catalyzed Alkylations
Palladium-catalyzed allylic alkylation serves as a powerful tool for carbon-carbon bond formation. The regioselectivity of this reaction with this compound is influenced by the nature of the palladium catalyst and the substrates involved. For instance, in the synthesis of (±)-trans-chrysanthemic acid, the palladium-catalyzed reaction of an allylic acetate with the sodium salt of this compound, using Pd(PPh₃)₄ as the catalyst, resulted in exclusive alkylation at the tertiary position of the allyl moiety. stanford.edu This reaction also led to the complete isomerization of the cis-olefin to the more stable trans configuration, indicating that π-σ-π equilibration of the prenylpalladium intermediate precedes the alkylation step. stanford.edu The high regioselectivity is attributed to the steric hindrance at the secondary allylic terminus, which is adjacent to a tetrasubstituted carbon, making substitution at this position unfavorable. stanford.edu
In other studies, the choice of ligands for the palladium catalyst has been shown to control the regioselectivity. While most palladium catalysts favor the formation of linear products in allylic substitutions, specific ligands have been developed to promote the formation of branched isomers. nih.gov The use of triphenylphosphine (B44618) (TPP) or 1,2-bis(diphenylphosphino)ethane (B154495) (DIPHOS) as ligands is common when using stabilized anions like that derived from this compound. sci-hub.se
Stereoselectivity is another critical aspect of these reactions. Palladium-catalyzed allylic alkylations with "soft" nucleophiles, such as the enolate of this compound, generally proceed with a net retention of stereochemistry through a double inversion mechanism. wgtn.ac.nz
Applications in Enantioselective Synthesis
The first example of an enantioselective palladium-catalyzed allylic substitution using a stabilized nucleophile was reported in 1977. wgtn.ac.nz In this pioneering work, a racemic mixture was treated with the sodium salt of this compound in the presence of a palladium catalyst, Pd(PPh₃)₄, and a chiral ligand, (+)-DIOP. wgtn.ac.nz This reaction yielded the alkylation product, which after desulfonylation, afforded the final product with a 24% enantiomeric excess (e.e.). wgtn.ac.nz It was noted that using the slightly bulkier nucleophile, the sodium salt of this compound, led to a modest increase in enantiomeric excess, highlighting the role of the nucleophile in achieving stereoselectivity. liverpool.ac.uk
More recent advancements have focused on developing more effective chiral ligands to improve enantioselectivity. nih.govacs.org These reactions are highly valuable as they can convert prochiral or racemic starting materials into enantiomerically enriched compounds. wgtn.ac.nz The versatility of asymmetric allylic alkylation (AAA) reactions stems from their multiple modes of enantiomeric selectivity, where the configuration of new stereocenters can be controlled at either the electrophile or the prochiral nucleophile. wgtn.ac.nz
Rhodium-Catalyzed Allylic Substitution
Rhodium-catalyzed allylic substitution offers an alternative to palladium-catalyzed methods, often providing complementary regioselectivity and stereospecificity. nih.gov The rhodium-catalyzed allylic alkylation of acyclic unsymmetrical allylic alcohol derivatives is highly stereospecific. nih.gov
In a notable application, the Evans group utilized rhodium-catalyzed allylic alkylation with the sodium salt of this compound to synthesize useful synthons for asymmetric synthesis from chiral nonracemic acyclic carbonates. sorbonne-universite.fr The resulting allylic alkylated product was then converted via reductive ozonolysis to a γ-lactone as a single diastereomer in high yield. sorbonne-universite.fr Further transformations of this lactone allowed for the diastereoselective construction of α-quaternary-β-ternary stereogenic centers. sorbonne-universite.fr This highlights the utility of rhodium catalysis in controlling complex stereochemistry. nih.govsorbonne-universite.fr
The reaction conditions typically involve an in situ modified Wilkinson's catalyst [RhCl(PPh₃)₃] with triorgano phosphites, which facilitates the reaction with excellent regioselectivity. sorbonne-universite.fr Unlike some palladium-catalyzed systems, rhodium-catalyzed allylic substitutions are consistently highly enantiospecific, regardless of the regioselectivity. nih.gov
Copper-Mediated Reactions
Copper-mediated reactions provide a distinct pathway for the functionalization of this compound, particularly for the synthesis of cyclopropane-fused γ-lactones. nih.govrsc.org An efficient method involves a copper(II)-mediated cascade process for the direct intramolecular cyclopropanation of distal olefinic acetates. nih.govrsc.orgrsc.org This reaction is initiated by a hydrogen atom transfer (HAT) from the substrate to a tert-butoxy (B1229062) radical, which is generated from di-tert-butyl peroxide (DTBP). nih.govrsc.org
The process is postulated to proceed through a radical cyclization followed by a copper-mediated cyclopropanation sequence. nih.govrsc.orgrsc.org This method is advantageous as it uses readily available starting materials and avoids the need for prefunctionalized carbene precursors. nih.govrsc.org The reaction demonstrates broad substrate compatibility and high diastereoselectivity. rsc.org
Optimization studies have shown that polar solvents like acetonitrile (CH₃CN) and dimethyl sulfoxide (B87167) (DMSO) are well-tolerated, whereas less polar solvents such as tetrahydrofuran (B95107) (THF), 1,2-dichloroethane (B1671644) (DCE), or toluene (B28343) are not suitable. nih.govrsc.org The unique efficiency of this copper-catalyzed system is highlighted by the fact that other methods, such as Mn(OAc)₃ mediated oxidative annulation or halocyclization protocols, failed to produce the desired cyclopropane-fused γ-lactone from the same phenylsulfonylacetate precursor. nih.govrsc.orgrsc.org
Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis (PTC) offers a practical and efficient method for the alkylation of active methylene (B1212753) compounds like this compound, often under mild and environmentally friendly conditions.
Solid-Liquid Phase-Transfer Catalytic Conditions
Solid-liquid phase-transfer catalysis (S-L PTC) is a convenient method for the alkylation of this compound. This technique can often be performed without a solvent, which is a significant green chemistry advantage. mdpi.commdpi.com
In a typical procedure, this compound is reacted with an alkylating agent, such as benzyl (B1604629) chloride, in the presence of a solid base like potassium tert-butoxide (tBuOK) and a phase-transfer catalyst. mdpi.com Tetrabutylammonium bromide (TBAB) is a commonly used catalyst for these reactions. mdpi.com The reaction can be carried out at ambient temperature with magnetic agitation, and is often exothermic. mdpi.com For example, the dibenzylation of this compound with benzyl chloride using tBuOK and catalytic TBAB proceeds rapidly to give the product in high yield. mdpi.com
The efficiency of S-L PTC reactions is attributed to the formation of cyclic adsorption complexes at the interface between the solid and liquid phases. acs.org
Microwave-Assisted Phase-Transfer Catalysis
The combination of microwave (MW) irradiation with phase-transfer catalysis can dramatically accelerate reaction rates. acs.orgacs.orgnih.gov Microwave-assisted PTC allows for the rapid alkylation of active methylene compounds, including ethyl phenylsulfonylacetate, often within minutes and in good yields. acs.orgacs.orgcdnsciencepub.comscispace.comconnectedpapers.com
These reactions are frequently carried out under solvent-free conditions, further enhancing their green credentials. mdpi.comacs.orgacs.org For instance, the rapid alkylation of ethyl phenylsulfonylacetate can be achieved under microwave irradiation in the presence of a solid base and a phase-transfer catalyst. cdnsciencepub.comscispace.com The use of microwave heating in place of conventional heating in PTC is considered a "greener" alternative. nih.gov This combination of technologies offers significant advantages in terms of reaction speed, efficiency, and environmental impact. mdpi.com
Mechanistic Insights in PTC
Phase-transfer catalysis (PTC) represents a significant strategy in the synthesis of organic compounds, facilitating reactions between reactants in immiscible phases. In the context of synthesizing derivatives of phenylsulfonylacetate, PTC has been employed to enhance reaction rates and yields. The mechanism of PTC in C-alkylation of active methylene compounds, such as ethyl phenylsulfonylacetate, generally involves a catalyst, often a quaternary ammonium (B1175870) salt, which transports a reactant from an aqueous or solid phase to an organic phase where the reaction occurs. While specific mechanistic studies on this compound under PTC are not extensively detailed in the provided results, the principles can be inferred from related compounds. The catalyst facilitates the deprotonation of the active methylene group by a base (like KOH or K2CO3), forming a carbanion. This ion pair is then transferred to the organic phase to react with an alkylating agent. The efficiency of this process can be influenced by several factors including the nature of the catalyst, the solvent system, and the base used dokumen.pub. The use of microwave irradiation in conjunction with PTC can further accelerate these reactions, often allowing for solvent-free conditions mdpi.comresearchgate.net.
Organocatalytic Approaches
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis. For substrates like this compound, which possess an active methylene group, organocatalytic methods can be employed for various transformations. For instance, in the context of creating complex molecular architectures, the addition of pronucleophiles like methyl 2-fluoro-2-(phenylsulfonyl)acetate to other molecules can be catalyzed by organocatalysts to generate products with high enantioselectivity. Although direct organocatalytic synthesis of this compound is not the primary focus of the search results, its application as a nucleophile in organocatalytic reactions is noted rsc.org. These reactions often involve the generation of an enolate from the this compound, which then participates in subsequent bond-forming steps, with the stereochemical outcome being controlled by the chiral organocatalyst.
Photoredox Catalysis
Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, enabling a wide range of chemical transformations under mild conditions. This methodology has been applied to reactions involving sulfonyl compounds, showcasing its versatility.
A novel application of photoredox catalysis involves the use of arylsulfonylacetates as bifunctional reagents for the alkylarylation of alkynes. researchgate.netchemrxiv.orgchemrxiv.org In this process, a (hetero)aryl ring and an alkyl carboxylate group are simultaneously incorporated into an alkyne, leading to the formation of valuable all-carbon tetrasubstituted alkenes. researchgate.netchemrxiv.org This transformation is redox-neutral and compatible with a diverse range of functional groups. researchgate.netchemrxiv.org The reaction is initiated by the photoredox catalyst, which, upon excitation by light, facilitates the generation of radical intermediates from the arylsulfonylacetate. chemrxiv.org These radicals then engage in a cascade of reactions with the alkyne to yield the final product. chemrxiv.org This method has been successfully applied to the late-stage functionalization of complex molecules and the synthesis of fluorescent compounds and anti-cancer drug precursors. chemrxiv.org
Mechanistic studies of photoredox-catalyzed reactions involving sulfonyl compounds have provided valuable insights into the reaction pathways. beilstein-journals.org In the alkylarylation of alkynes using arylsulfonylacetates, the proposed mechanism involves the initial generation of an electrophilic radical from the sulfonyl acetate via a single-electron transfer process mediated by the photocatalyst. chemrxiv.org This radical adds to the alkyne to form a vinyl radical intermediate. chemrxiv.org This is followed by an ipso-radical addition to the phenyl ring, leading to a spiro radical species which then undergoes fragmentation with the extrusion of sulfur dioxide to produce an alkyl radical. chemrxiv.org This alkyl radical is then reduced and protonated to afford the final alkene product, regenerating the photocatalyst in the process. chemrxiv.org Laser flash photolysis (LFP) has been a key technique in elucidating the roles of singlet and triplet excited states of photocatalysts and in observing the transient radical intermediates, confirming the proposed electron transfer steps. beilstein-journals.org
Green Chemistry Principles in Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of this compound and its derivatives, several green approaches have been explored.
A significant advancement in the green synthesis of sulfonylacetate derivatives is the development of solvent-free reaction conditions, often in combination with microwave (MW) irradiation. mdpi.comresearchgate.net For the C-alkylation of compounds like ethyl phenylsulfonylacetate, solid-liquid phase transfer catalysis can be effectively performed without a solvent, using a solid base such as potassium carbonate. mdpi.comresearchgate.net Microwave heating accelerates the reaction, leading to high yields of mono-alkylated products in significantly reduced reaction times. mdpi.comresearchgate.net For instance, the alkylation of ethyl phenylsulfonylacetate with various alkyl halides has been achieved in 76-86% yields within minutes under solvent-free MW conditions. researchgate.net Furthermore, the trans-esterification of this compound to produce other esters, such as menthyl phenylsulfonyl acetate, has also been accomplished under solid-liquid PTC conditions without a solvent. mdpi.com These solvent-free methods offer considerable environmental advantages by minimizing waste and avoiding the use of often volatile and hazardous organic solvents.
Atom Economy and Efficiency
The efficiency of a synthetic route is a critical consideration in modern chemistry, with "atom economy" serving as a key metric. wgtn.ac.nz This concept aims to maximize the incorporation of atoms from starting materials into the final desired product, thereby minimizing waste. wgtn.ac.nziupac.org The synthesis and subsequent reactions of this compound offer a useful context for evaluating these principles.
This compound is frequently utilized as a nucleophile in various chemical transformations, particularly in palladium-catalyzed reactions. wgtn.ac.nzsci-hub.se Transition metal-catalyzed reactions are often designed to be highly efficient, using only a catalytic amount of the metal to facilitate the transformation, which aligns with the goals of atom economy. wgtn.ac.nz For instance, in palladium-catalyzed allylic alkylations, the anion derived from this compound can be effectively reacted with allylic substrates. sci-hub.sesemanticscholar.org The choice of ligands, such as triphenyl phosphine (B1218219) (TPP) or 1,2-bis(diphenylphosphino)ethane (DIPHOS), is crucial for activating the palladium catalyst and ensuring the reaction proceeds efficiently. sci-hub.se
Modern synthetic methods have sought to further improve efficiency. Microwave-assisted, solvent-free alkylation of the related compound, ethyl phenylsulfonylacetate, has been demonstrated as a highly efficient alternative to traditional methods. mdpi.com This approach not only accelerates the reaction but also eliminates the need for solvents, significantly reducing waste and improving the environmental profile of the synthesis. mdpi.com The reactions proceed in the presence of a solid base like potassium carbonate or cesium carbonate, often without the need for a phase transfer catalyst. mdpi.com
Below is a table summarizing the yields for the microwave-assisted alkylation of a related sulfonylacetate, demonstrating the efficiency of this methodology with various alkylating agents. mdpi.com
| Alkylating Agent | Product | Yield (%) |
| n-Butyl bromide | Ethyl 2-(phenylsulfonyl)hexanoate | 78% |
| Benzyl chloride | Ethyl 2-phenyl-2-(phenylsulfonyl)acetate | 81% |
| Allyl bromide | Ethyl 2-(phenylsulfonyl)pent-4-enoate | 86% |
| Ethyl bromoacetate | Diethyl 2-(phenylsulfonyl)succinate | 76% |
| This table is generated based on data for ethyl phenylsulfonylacetate alkylation under microwave conditions as described in the literature. mdpi.com |
Scale-Up and Industrial Production Considerations
Transitioning a synthetic process from a laboratory setting to industrial-scale production introduces a unique set of challenges and considerations. For this compound, these include catalyst cost and stability, reaction conditions, and product purification.
From an industrial perspective, the choice of catalyst is paramount. While complex catalyst systems may offer high yields in the lab, simpler, cheaper, and more robust catalysts are preferred for large-scale production. rsc.org For example, in reactions involving sulfoxide reductions, an air-stable and commercially available manganese catalyst (MnBr(CO)5) has been noted as beneficial from a scale-up point of view due to its simplicity and lack of complex ligands. rsc.org This principle applies to the synthesis and use of this compound, where the selection of cost-effective and stable palladium catalysts and ligands would be a primary concern for industrial applications. sci-hub.se
The management of reaction conditions is another critical factor. A reported large-scale laboratory synthesis of a similar compound, 4-fluorophenyl methyl sulfone, utilized a 500 mL Schlenk-flask and sonication at room temperature, indicating that specialized equipment and energy inputs must be considered for scaling. rsc.org For industrial production, this would translate to large reactors where efficient mixing and heat transfer are crucial to ensure consistent product quality and safety.
Solvent use represents a significant portion of the waste and cost in chemical manufacturing. Therefore, solvent-free methods, such as the microwave-assisted alkylations previously mentioned, are highly attractive for industrial applications. mdpi.com Reducing or eliminating organic solvents minimizes environmental impact, reduces disposal costs, and can simplify product purification.
Reaction Mechanisms and Pathways
Nucleophilic Addition Reactions
The electron-withdrawing nature of the adjacent sulfonyl and ester moieties significantly influences the nucleophilic character of methyl phenylsulfonylacetate, primarily through the formation of a stabilized carbanion.
Role as an Active Methylene (B1212753) Compound
This compound is classified as an active methylene compound. The methylene group (CH₂) is positioned between two strong electron-withdrawing groups: the phenylsulfonyl group (-SO₂Ph) and the methyl ester group (-COOCH₃). This unique structural arrangement results in the exceptional acidity of the methylene protons. The inductive effect and the resonance-stabilizing capabilities of these adjacent groups facilitate the deprotonation of the α-carbon, making it a potent nucleophile.
The stability of the resulting conjugate base is a key determinant of its reactivity. The negative charge on the α-carbon is delocalized through resonance onto the oxygen atoms of both the sulfonyl and the ester groups. This delocalization distributes the negative charge over a larger area, thereby stabilizing the carbanion.
Table 1: Factors Contributing to Methylene Acidity
| Functional Group | Electron-Withdrawing Effect | Resonance Stabilization |
| Phenylsulfonyl (-SO₂Ph) | Strong inductive withdrawal | Yes, delocalization onto sulfonyl oxygens |
| Methyl Ester (-COOCH₃) | Moderate inductive withdrawal | Yes, delocalization onto carbonyl oxygen |
Reactions with Electrophiles
Once deprotonated by a suitable base, the carbanion of this compound readily participates in nucleophilic addition reactions with a variety of electrophiles. This reactivity is fundamental to its application in carbon-carbon bond formation.
Common electrophiles that react with the carbanion of this compound include:
Alkyl halides: The carbanion can displace a halide in an Sₙ2 reaction to form a new carbon-carbon bond, leading to the formation of α-alkylated phenylsulfonylacetates.
Aldehydes and Ketones: The nucleophilic carbanion can add to the electrophilic carbonyl carbon of aldehydes and ketones, forming a β-hydroxy sulfone after protonation of the resulting alkoxide. This reaction is a critical step in the Julia-Lythgoe olefination.
Carbanion Formation and Reactivity
The formation of the carbanion is typically achieved by treating this compound with a strong base, such as an alkoxide or a metal hydride. The choice of base and reaction conditions can influence the concentration and reactivity of the carbanion.
The reactivity of the carbanion is characterized by its "soft" nucleophilic nature, which is a consequence of the charge delocalization. This property influences its regioselectivity in reactions with ambident electrophiles. The stability of the carbanion also means that it can be generated and utilized under relatively mild conditions, enhancing its synthetic utility.
Elimination Reactions
Derivatives of this compound, particularly those formed from its reaction with carbonyl compounds, are important precursors for elimination reactions that lead to the synthesis of alkenes.
Base-Induced β-Elimination
β-Hydroxy sulfones, which are the products of the reaction between the this compound carbanion and an aldehyde or ketone, can undergo a base-induced β-elimination. In this reaction, the hydroxyl group is typically first converted into a better leaving group, such as an acetate (B1210297) or mesylate. A subsequent elimination step, often promoted by a reducing agent like sodium amalgam in the Julia-Lythgoe olefination, results in the formation of an alkene. The driving force for this elimination is the formation of a stable sulfinate salt and a new carbon-carbon double bond.
Stereochemistry: Syn vs. Anti Elimination
The stereochemical outcome of the β-elimination reaction is a critical aspect of its synthetic application and is largely dictated by the geometry of the transition state.
Anti-Elimination: In many base-induced elimination reactions proceeding through an E2-like mechanism, an anti-periplanar arrangement of the hydrogen to be removed and the leaving group is strongly preferred. This conformation allows for optimal orbital overlap between the breaking C-H bond, the forming π-bond, and the breaking C-leaving group bond. In the context of the Julia-Lythgoe olefination, the reductive elimination of the β-acyloxy sulfone often proceeds through intermediates that ultimately lead to the thermodynamically more stable (E)-alkene, which is consistent with a mechanism that allows for equilibration to a favored anti-periplanar-like arrangement before elimination. organic-chemistry.org
Syn-Elimination: While less common for E2 reactions, syn-elimination , where the proton and the leaving group depart from the same side of the molecule, can occur under specific conditions. This pathway requires the molecule to adopt an eclipsed or syn-periplanar conformation. Certain cyclic systems or reactions involving specific intramolecular base catalysis can favor syn-elimination. For instance, the thermal elimination of sulfoxides (the Cope elimination) is a classic example of a syn-elimination process that proceeds through a cyclic transition state. wikipedia.org
The stereochemical course of the elimination of derivatives of this compound is therefore highly dependent on the specific substrate, the reaction conditions, and the mechanism at play. The Julia-Lythgoe olefination, a key transformation involving this compound, is particularly noted for its high (E)-selectivity, which is a result of the anti-fashion of the elimination process. organic-chemistry.orgchemistnotes.com
Table 2: Comparison of Elimination Stereochemistry
| Elimination Type | Dihedral Angle (H-C-C-LG) | Conformation | Common Mechanism |
| Anti-Elimination | 180° | Staggered | E2, Julia-Lythgoe Olefination |
| Syn-Elimination | 0° | Eclipsed | Thermal (e.g., Cope Elimination) |
Influence of Base Strength and Solvent Systems
The formation of the reactive carbanion from this compound is a critical step that is highly dependent on the choice of base and solvent. The acidity of the α-proton is significantly enhanced by the adjacent phenylsulfonyl and methoxycarbonyl groups, allowing for deprotonation by a variety of bases. However, the strength of the base and the nature of the solvent system play a crucial role in the equilibrium of the enolate formation and the subsequent reactivity of the resulting carbanion.
Base Strength: The choice of base dictates the concentration of the enolate at equilibrium. Stronger bases, such as lithium diisopropylamide (LDA), will quantitatively deprotonate this compound, leading to a high concentration of the enolate. In contrast, weaker bases, like sodium ethoxide or potassium carbonate, will establish an equilibrium with a lower concentration of the enolate. The pKa of the α-proton of this compound is crucial in selecting an appropriate base to achieve the desired level of enolate formation for a specific reaction.
Solvent Systems: The solvent plays a multifaceted role in the reactions of this compound. Polar aprotic solvents, such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), are effective at solvating the cation of the base, leading to a more "naked" and therefore more reactive enolate. This increased reactivity can be beneficial for reactions with weak electrophiles. Protic solvents, on the other hand, can solvate both the cation and the enolate, potentially reducing the nucleophilicity of the carbanion through hydrogen bonding. The dielectric constant of the solvent also influences the dissolution of the base and the stability of the charged intermediates.
The interplay between base strength and solvent system is critical for controlling the regioselectivity and stereoselectivity of reactions involving the enolate of this compound.
| Factor | Effect on Enolate Formation and Reactivity | Examples |
| Base Strength | Stronger bases lead to higher enolate concentration. | LDA > NaH > NaOEt > K₂CO₃ |
| Solvent Polarity | Polar aprotic solvents enhance enolate reactivity. | DMSO, DMF > THF > Et₂O |
| Solvent Protic/Aprotic Nature | Protic solvents can decrease nucleophilicity. | Aprotic solvents are generally preferred. |
Role of Ion Pairs and Aggregates
In solution, the enolate of this compound does not exist as a free anion but rather in close association with its counterion (e.g., Li⁺, Na⁺, K⁺), forming an ion pair. The nature of this ion pair, whether it is a contact ion pair (CIP) or a solvent-separated ion pair (SSIP), significantly impacts the reactivity of the enolate. Furthermore, these ion pairs can self-assemble into larger aggregates.
Contact vs. Solvent-Separated Ion Pairs: In less polar solvents, the enolate and its counterion are in direct contact, forming a CIP. This close association can shield the carbanion, reducing its nucleophilicity. In more polar, coordinating solvents, the solvent molecules can insert themselves between the enolate and the counterion, forming an SSIP. The enolate in an SSIP is more "free" and exhibits greater reactivity. The equilibrium between CIPs and SSIPs is influenced by the solvent, temperature, and the nature of the cation.
Aggregates: At higher concentrations, ion pairs can form dimers, trimers, and higher-order aggregates. The reactivity of these aggregates is generally lower than that of the monomeric ion pairs due to steric hindrance and reduced availability of the carbanionic center. The degree of aggregation is dependent on the concentration, solvent, and the counterion. Spectroscopic techniques, such as NMR, can be employed to study the nature and extent of ion pairing and aggregation in solution.
Understanding the role of ion pairs and aggregates is crucial for controlling the outcome of reactions, as different species may exhibit different selectivities.
Proposed Cyclic Transition States
In reactions with certain electrophiles, particularly those containing a carbonyl group, the enolate of this compound is proposed to react through cyclic transition states. These well-ordered transition states can explain the observed stereoselectivity in many of its reactions.
For instance, in the context of a Darzens-type reaction with an aldehyde or ketone, the metal cation of the enolate can coordinate with the carbonyl oxygen of the electrophile. This coordination pre-organizes the reactants into a cyclic transition state, often a six-membered chair-like arrangement. The substituents on both the enolate and the electrophile will adopt pseudo-equatorial or pseudo-axial positions to minimize steric interactions, thereby dictating the stereochemical outcome of the reaction.
The nature of the cation and the solvent can influence the geometry and stability of these cyclic transition states. Lewis basic additives can also coordinate to the metal cation, altering the structure of the transition state and potentially the stereoselectivity of the reaction. Computational studies can provide valuable insights into the energies and geometries of these proposed cyclic transition states.
Cyclization Reactions
The presence of both a nucleophilic carbanion and electrophilic functional groups within the same molecule or in a reaction partner allows this compound to participate in a variety of cyclization reactions.
Intramolecular Cyclization Pathways
Derivatives of this compound bearing a suitable leaving group or an electrophilic center at an appropriate position can undergo intramolecular cyclization to form cyclic compounds. The formation of small to medium-sized rings is often favored due to entropic considerations.
For example, a derivative of this compound with a halide or a tosylate group on a tethered alkyl chain can undergo intramolecular nucleophilic substitution. Deprotonation of the α-carbon would generate the carbanion, which would then attack the electrophilic carbon bearing the leaving group, leading to the formation of a cyclic sulfone. The regioselectivity and stereoselectivity of such cyclizations are governed by Baldwin's rules and the steric and electronic properties of the substrate.
Domino Reactions
Domino reactions, also known as tandem or cascade reactions, are powerful synthetic strategies where multiple bond-forming events occur in a single pot without the isolation of intermediates. This compound is an excellent substrate for initiating such sequences due to the ability of its carbanion to participate in a variety of transformations.
A particularly elegant application of this compound in domino reactions is in Knoevenagel condensation followed by an intramolecular hetero-Diels-Alder (IMHDA) or an intramolecular Michael-type/SDA (IMSDA) reaction. researchgate.net
In a typical Knoevenagel-IMHDA sequence, this compound would first undergo a Knoevenagel condensation with an aldehyde that also contains a diene functionality. The initial condensation, typically catalyzed by a weak base, would generate a highly activated alkene. This intermediate, possessing both a dienophile (the newly formed double bond activated by the sulfonyl and ester groups) and a diene, can then undergo an intramolecular [4+2] cycloaddition. The stereochemical outcome of the IMHDA reaction is often highly controlled due to the cyclic nature of the transition state.
Alternatively, in an IMSDA sequence, the Knoevenagel adduct could undergo an intramolecular Michael addition if a suitable Michael acceptor is present in the molecule, followed by a subsequent cyclization step. The specific pathway followed (IMHDA vs. IMSDA) would depend on the nature of the tethered functionalities and the reaction conditions. These domino sequences provide a rapid and efficient route to complex polycyclic structures from simple starting materials. researchgate.net
Synthesis of Naphthalenes and Quinolines
While direct, one-pot syntheses of naphthalenes and quinolines using this compound as a primary starting material are not extensively documented, its chemical structure lends itself to strategic applications in multi-step synthetic routes leading to these important heterocyclic and polycyclic aromatic frameworks. The activated methylene group, positioned between the sulfonyl and ester functionalities, can be readily deprotonated to form a nucleophilic carbanion. This nucleophile can participate in various carbon-carbon bond-forming reactions, which are foundational to the construction of the carbocyclic and heterocyclic rings of naphthalenes and quinolines, respectively.
In the context of quinoline (B57606) synthesis, established methods such as the Friedländer, Skraup, and Doebner-von Miller reactions provide a framework for understanding how precursors containing carbonyl and amine functionalities can be cyclized. iipseries.orgpharmaguideline.comresearchgate.netnih.gov For instance, the carbon framework of this compound could be elaborated through alkylation or acylation reactions, and subsequent chemical modifications could introduce the necessary functionalities for cyclization into a quinoline ring system.
A hypothetical pathway to a quinoline derivative could involve the initial alkylation of the this compound carbanion with a suitable electrophile containing a masked carbonyl group and an ortho-nitroaryl moiety. Subsequent reduction of the nitro group to an amine, followed by unmasking of the carbonyl and an intramolecular condensation, would lead to the formation of the quinoline ring. The phenylsulfonyl and methyl ester groups could then be retained as substituents on the final product or be removed or transformed in subsequent steps.
The following table outlines key reactants in traditional quinoline syntheses, illustrating the types of precursors that could potentially be synthesized from this compound.
| Synthesis Method | Key Reactants | Product Type |
| Friedländer Synthesis | o-aminoaryl aldehyde or ketone, compound with an α-methylene group | Substituted quinolines |
| Skraup Synthesis | Aniline, glycerol, sulfuric acid, oxidizing agent | Quinoline |
| Doebner-von Miller | Aniline, α,β-unsaturated carbonyl compound | Substituted quinolines |
Oxidatively Induced Reductive Elimination
Oxidatively induced reductive elimination is a key mechanistic step in many transition metal-catalyzed cross-coupling reactions. This process typically involves the oxidation of a metal center, which in turn promotes the reductive elimination of two ligands to form a new chemical bond. In the context of palladium catalysis, this is often observed in reactions that form carbon-carbon or carbon-heteroatom bonds. berkeley.eduberkeley.edu
While specific studies detailing the oxidatively induced reductive elimination of a palladium complex bearing a this compound-derived ligand are not prevalent, the principles can be understood from related systems. For example, the synthesis of fused biaryl sulfones via palladium-catalyzed intramolecular oxidative arylation involves a proposed mechanism where a Pd(II) intermediate undergoes a cyclopalladation followed by a reductive elimination to form the C-C bond and a Pd(0) species. acs.org
Considering a hypothetical scenario where the carbanion of this compound has added to a palladium center, subsequent oxidative addition of an aryl halide could lead to a Pd(IV) intermediate. This high-valent palladium species would be highly prone to reductive elimination, coupling the aryl group with the carbon atom derived from this compound. The feasibility and rate of this reductive elimination would be influenced by the nature of the ancillary ligands on the palladium center and the electronic properties of the coupled fragments. berkeley.edu
The following table summarizes the key steps in a generic oxidatively induced reductive elimination pathway.
| Step | Description | Metal Oxidation State Change |
| Oxidative Addition | An organic halide adds to the metal center. | M(n) → M(n+2) |
| Ligand Addition/Transmetalation | A second organic fragment is introduced to the metal center. | No change |
| Oxidation | An external oxidant increases the metal's oxidation state. | M(n+2) → M(n+3) or M(n+4) |
| Reductive Elimination | The two organic fragments are coupled and eliminated from the metal. | M(n+3) or M(n+4) → M(n+1) or M(n+2) |
Rearrangement Reactions
π-σ-π Rearrangements
Pi-sigma-pi (π-σ-π) rearrangements are fundamental dynamic processes in organometallic chemistry, particularly in the context of π-allyl and other π-complexes of transition metals like palladium. This rearrangement involves the interconversion between a π-coordinated ligand and a σ-bonded ligand, often leading to isomerization or changes in the reactivity of the complex. The flexibility of sulfonium (B1226848) pincer ligands in platinum(II) complexes, which can interconvert between different coordination modes, provides an analogy for the potential dynamic behavior of ligands derived from or containing the phenylsulfonylacetate moiety. acs.org
In the context of a palladium complex, a ligand derived from this compound could potentially exhibit dynamic behavior. For instance, if the phenylsulfonyl group were to coordinate to the palladium center through one of its oxygen atoms (a σ-interaction), a rearrangement could occur where the phenyl ring itself forms a π-complex with the metal. This would constitute a σ-π interconversion. If another π-system were present in the ligand, a full π-σ-π rearrangement could be envisioned. Such rearrangements can have significant implications for the catalytic activity and selectivity of the metal complex by altering the steric and electronic environment around the metal center.
Catalytic Cycles and Intermediates
Palladium π-Allyl Complexes
This compound serves as a valuable nucleophile in palladium-catalyzed allylic alkylation reactions. These reactions proceed through the formation of a key intermediate known as a palladium π-allyl complex. The catalytic cycle is initiated by the oxidative addition of a Pd(0) species to an allylic substrate, such as an allylic acetate or carbonate, to form a cationic Pd(II) π-allyl complex.
The carbanion of this compound, generated by deprotonation with a suitable base, then acts as a soft nucleophile and attacks one of the terminal carbons of the π-allyl ligand. nih.gov This nucleophilic attack typically occurs on the face of the allyl group opposite to the palladium metal, leading to the formation of a new carbon-carbon bond and the regeneration of the Pd(0) catalyst. The regioselectivity of the nucleophilic attack is influenced by both electronic and steric factors of the π-allyl ligand and the nature of the ancillary phosphine (B1218219) ligands on the palladium. researchgate.net
The following table provides a summary of the key steps in a typical palladium-catalyzed allylic alkylation using this compound.
| Step | Description | Key Species |
| Oxidative Addition | Pd(0) adds to an allylic leaving group. | Pd(0), Allylic Substrate, Pd(II) π-Allyl Complex |
| Deprotonation | A base removes a proton from this compound. | This compound, Base, Carbanion |
| Nucleophilic Attack | The carbanion attacks the π-allyl complex. | Pd(II) π-Allyl Complex, Carbanion, Allylated Product |
| Catalyst Regeneration | The product dissociates, regenerating the Pd(0) catalyst. | Pd(0) |
Iron-Mediated Complexation
The interaction of this compound with iron is primarily centered around the potential for the sulfonyl and ester functional groups to act as ligands for an iron center. While specific studies on the complexation of iron with this compound are not widely reported, the coordination chemistry of related functional groups with iron provides insight into the likely modes of interaction. Ferryl ions (Fe(IV)) are known to be involved in iron-based advanced oxidation processes, and their presence is often inferred by the oxidation of methyl phenyl sulfoxide to methyl phenyl sulfone. nih.gov
The oxygen atoms of the sulfonyl group (SO₂) possess lone pairs of electrons and can therefore act as Lewis basic sites, coordinating to a Lewis acidic iron center. Similarly, the carbonyl oxygen of the ester group can also engage in coordination. Depending on the reaction conditions and the nature of the iron precursor, various types of complexes could be formed. For example, in an aprotic solvent, a simple coordination complex might be formed where one or both of the oxygen atoms of the sulfonyl group, and potentially the carbonyl oxygen, coordinate to the iron.
In protic media, the situation can be more complex, with the possibility of hydrolysis and the formation of iron-hydroxo species. The interaction of iron with the sulfonyl group could also influence the acidity of the α-proton of the this compound, potentially facilitating its deprotonation and subsequent reactions. The formation of such iron complexes could be relevant in the context of catalysis, where the coordination to iron could alter the reactivity of the organic ligand.
Applications in Organic Synthesis
Building Blocks for Complex Molecules
Methyl phenylsulfonylacetate's utility in organic synthesis is highlighted by its role as a precursor in the creation of complex molecules. The phenylsulfonyl group acts as an activating group, facilitating the formation of new carbon-carbon bonds, a fundamental process in the construction of larger, more elaborate molecular structures.
Chiral Building Blocks
In the realm of stereoselective synthesis, where the three-dimensional arrangement of atoms is paramount, this compound has proven to be a valuable asset. It has been instrumental in the synthesis of chiral molecules, which are molecules that are non-superimposable on their mirror images.
A notable example of its application is in the total synthesis of (−)-hybridalactone, a marine eicosanoid with a complex stereochemistry. The synthesis of this natural product, which contains multiple stereocenters, showcases the ability of this compound to participate in reactions that control the formation of specific stereoisomers. The controlled introduction of chirality is a critical aspect of modern drug discovery and development, as different stereoisomers of a molecule can exhibit vastly different biological activities.
Synthesis of Heterocyclic Compounds
Heterocyclic compounds, which contain rings with at least one atom other than carbon, are ubiquitous in nature and form the structural core of many pharmaceuticals, agrochemicals, and other functional materials. This compound has been employed in the synthesis of a range of these important ring systems.
While direct synthesis of the core indole (B1671886) and oxindole (B195798) rings using this compound is not extensively documented in readily available literature, its application in the synthesis of related structures has been reported. For instance, it has been used in a three-step synthesis of 2-(hydroxymethyl)indene, a molecule that shares structural similarities with the indole framework. This suggests its potential as a reagent for introducing functionalized side chains to pre-existing indole or oxindole cores, or for the construction of more complex, fused systems containing these heterocycles. General methods for synthesizing oxindoles often involve the cyclization of N-phenyl acrylamides. researchgate.net
This compound has been successfully utilized in the synthesis of pyridinone structures. Specifically, it has been used as a reactant in the construction of 7-Methyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-diones. This synthesis involves a Knoevenagel condensation of an aldehyde with this compound, followed by an intramolecular lactone formation. This reaction demonstrates the ability of this compound to participate in cascade reactions that efficiently build complex heterocyclic scaffolds.
| Reactant 1 | Reactant 2 | Catalyst | Product | Yield |
| Aldehyde 19 | Methyl α-(phenylsulfonyl)acetate | Piperidine | 7-Methyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione | 81% |
Table 1: Synthesis of a Pyridinone Derivative Using this compound.
Research into the synthesis of cyclopenta[c]thiophenes, a class of compounds with potential applications in materials science and as anti-tumor agents, has involved the use of precursors containing a phenylsulfonylacetate moiety. A novel, two-step synthesis has been developed for 5-carbomethoxy-5-phenylsulfonyl-1,3-dimethyl-5,6-dihydro-4H-cyclopenta[c]thiophene. This precursor is synthesized from 3,4-bis(halomethyl)-2,5-dimethylthiophene and a reagent providing the phenylsulfonylacetate group. This approach represents a more efficient route to these valuable heterocyclic compounds compared to previously reported methods.
| Starting Material | Key Reagent | Product | Significance |
| 3,4-bis(chloromethyl)-2,5-dimethylthiophene | Phenylsulfonylacetate source | 5-carbomethoxy-5-phenylsulfonyl-1,3-dimethyl-5,6-dihydro-4H-cyclopenta[c]thiophene | Two-step synthesis, an improvement over previous four-step methods. |
Table 2: Synthesis of a Cyclopenta[c]thiophene (B1259328) Precursor.
Formation of Cyclopropane (B1198618) Derivatives
The phenylsulfonyl group in this compound is a powerful electron-withdrawing group, activating the adjacent methylene (B1212753) protons. This property allows for the facile generation of a carbanion, which can participate in various nucleophilic reactions. One of the key applications of this reactivity is in the formation of cyclopropane rings. This is particularly valuable as the cyclopropane motif is a structural feature in many natural products and pharmacologically active compounds.
A notable example of this application is a one-pot, this compound-mediated synthesis of a cis-cyclopropane-γ-lactone, which serves as a crucial intermediate in the synthesis of complex molecules acs.org. The reaction proceeds by the addition of the this compound anion to an appropriate electrophile, followed by an intramolecular cyclization to furnish the three-membered ring.
Stereoselective Cyclopropanation
Control of stereochemistry is a paramount challenge in the synthesis of substituted cyclopropanes. The use of this compound has been instrumental in achieving stereoselective cyclopropanation. In the synthesis of a key intermediate for (-)-hybridalactone, the reaction is specifically described as a stereoselective process that yields the cis-cyclopropane-γ-lactone acs.org. This stereochemical outcome is crucial for establishing the correct relative configuration of the stereocenters in the final natural product. The inherent substrate control in the cyclization step directs the formation of the thermodynamically favored, or kinetically accessible, cis isomer.
Total Synthesis of Natural Products
The construction of complex natural products often requires robust and reliable chemical transformations. This compound has proven to be a key reagent in the synthetic routes toward several notable natural products.
(-)-Hybridalactone Synthesis
(-)-Hybridalactone is a marine eicosanoid isolated from the red alga Laurencia hybrida sigmaaldrich.comsigmaaldrich.com. Its complex structure contains multiple ring systems, including a cyclopropane, and seven stereogenic centers sigmaaldrich.comsigmaaldrich.com. The total synthesis of this challenging target has been accomplished, with this compound playing a pivotal role sigmaaldrich.comsigmaaldrich.com. A key step in the synthetic sequence involves the this compound-mediated one-pot stereoselective formation of a cis-cyclopropane-γ-lactone intermediate acs.org. This transformation efficiently constructs the strained three-membered ring with the required stereochemistry, which is a central feature of the natural product's core structure.
| Reaction Summary: Key Step in (-)-Hybridalactone Synthesis | |
| Reagent | This compound |
| Transformation | One-pot stereoselective cyclopropanation |
| Product | cis-cyclopropane-γ-lactone intermediate |
| Significance | Construction of the core cyclopropane ring of (-)-Hybridalactone acs.org |
(S)-Taniguchi Lactone Synthesis
(S)-Taniguchi lactone, chemically known as (S)-4-vinyldihydrofuran-2(3H)-one, is a valuable chiral building block used in the synthesis of numerous natural products acs.org. While this compound is not used in the synthesis of (S)-Taniguchi lactone itself, the lactone serves as a crucial starting material in synthetic pathways where this compound is subsequently employed. Specifically, the total synthesis of (-)-hybridalactone commences from (S)-Taniguchi lactone acs.org. The lactone is elaborated through several steps before the key cyclopropanation reaction mediated by this compound is performed to build the cyclopropane ring acs.org.
Other Complex Natural Product Scaffolds
The utility of this compound is most prominently documented in the total synthesis of (-)-hybridalactone. While the chemical transformations it facilitates—such as stereoselective cyclopropanation and carbon-carbon bond formation—are broadly applicable to the construction of complex molecular scaffolds, its specific application in the total synthesis of other complex natural products is not as widely reported in the surveyed scientific literature. Its role in the (-)-hybridalactone synthesis, however, underscores its potential as a valuable tool for synthetic chemists tackling similarly complex targets.
Synthesis of Biologically Active Compounds
Beyond its use in the synthesis of natural products, this compound also serves as a reagent in the preparation of other compounds with biological relevance. An example is its application in the three-step synthesis of 2-(hydroxymethyl)indene sigmaaldrich.comsigmaaldrich.com. Indene derivatives are scaffolds of interest in medicinal chemistry due to their presence in various pharmacologically active agents. The use of this compound in this context highlights its role in the efficient construction of functionalized carbocyclic systems that can serve as precursors to or components of biologically active molecules.
| Compound | Synthetic Application of this compound | Reference |
| 2-(Hydroxymethyl)indene | Used in a three-step synthesis of the molecule | sigmaaldrich.comsigmaaldrich.com |
Precursors for Pharmaceuticals
This compound has been utilized as a key starting material in the total synthesis of complex natural products with potential pharmaceutical applications. One notable example is its use in the synthesis of (−)-hybridalactone, a marine eicosanoid isolated from the red alga Laurencia hybrida. The synthesis of this complex molecule, which contains multiple stereocenters and functional groups, highlights the utility of this compound as a versatile building block in the construction of intricate molecular architectures.
Medicinal Chemistry Applications
The phenylsulfonyl moiety is a common feature in a variety of medicinally active compounds. Sulfonamides and sulfonylated derivatives have been extensively investigated as potential anticancer agents. The structural features of the phenylsulfonyl group can contribute to the binding of molecules to biological targets, influencing their pharmacological activity. While direct applications of this compound in marketed drugs are not extensively documented, its derivatives are of significant interest in medicinal chemistry for the development of new therapeutic agents.
Antiproliferative Activity of Derivatives
Derivatives of this compound have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. For instance, a series of novel 4-substituted phenylsulfonyl piperazines incorporating a tetrazole moiety has demonstrated significant growth inhibitory activity. researchgate.netsemanticscholar.org The antiproliferative effects of these compounds were assessed using the sulforhodamine B assay, and the GI50 (50% growth inhibition) values were determined.
| Compound | SiHa (Cervical Cancer) | MDA-MB-231 (Breast Cancer) | PANC-1 (Pancreatic Cancer) |
|---|---|---|---|
| 7e | ≤0.2 µM | ≤0.2 µM | >1 µM |
| 7n | ≤0.2 µM | ≤0.2 µM | >1 µM |
| 7g | Data not available | Data not available | ≤0.1 µM |
| 7l | Data not available | Data not available | ≤0.1 µM |
| 7p | Data not available | Data not available | ≤0.1 µM |
| 7s | Data not available | Data not available | ≤0.1 µM |
| 7t | Data not available | Data not available | ≤0.1 µM |
Data sourced from a study on the antiproliferative activity of novel 4-substituted phenylsulfonyl piperazines with a tetrazole moiety. researchgate.net
The results indicated that compounds 7e and 7n were particularly potent against SiHa and MDA-MB-231 cell lines, while compounds 7g, 7l, 7p, 7s, and 7t showed significant activity against the PANC-1 cell line. researchgate.net These findings suggest that the phenylsulfonyl scaffold can be a valuable component in the design of new antiproliferative agents. researchgate.netsemanticscholar.org
Reagents in Specific Transformations
This compound is employed as a reagent in several specific and useful chemical transformations, demonstrating its versatility in synthetic organic chemistry.
Dehydrative Alkylation of Alcohols
This compound is utilized in the dehydrative alkylation of alcohols. This reaction typically proceeds under modified Mitsunobu conditions, which involve the use of a phosphine (B1218219) reagent and an azodicarboxylate to activate the alcohol for nucleophilic attack. In this context, the carbanion generated from this compound acts as the nucleophile. The resulting product can then undergo desulfonylation, often with magnesium, to yield the final alkylated product. This method provides a valuable route for the formation of carbon-carbon bonds.
Synthesis of 2-(Hydroxymethyl)indene
A notable application of this compound is in the three-step synthesis of 2-(hydroxymethyl)indene. This process involves the reaction of this compound with α,α'-dichloro-o-xylene, followed by an elimination reaction and subsequent reduction of the ester functionality. This synthetic route is an efficient method for preparing 2-(hydroxymethyl)indene, a useful intermediate in organic synthesis.
Fluorination Reactions
While various sulfur-containing compounds are known to be effective fluorinating agents, the direct application of this compound in fluorination reactions is not extensively documented in the reviewed literature. beilstein-journals.orgmdpi.comsioc.ac.cncam.ac.uk The field of fluorination chemistry often employs specialized reagents designed to deliver a fluorine atom to a substrate. beilstein-journals.orgmdpi.comsioc.ac.cncam.ac.uk
Spectroscopic and Computational Studies
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the chemical environments of their atomic nuclei.
¹H NMR Analysis
While a publicly available, peer-reviewed ¹H NMR spectrum with detailed assignments for methyl phenylsulfonylacetate is not readily found in the searched literature, the expected proton signals can be predicted based on its molecular structure. The structure contains protons in three distinct chemical environments: the phenyl group, the methylene (B1212753) bridge, and the methyl ester group.
Phenyl Protons (C₆H₅SO₂-) : The protons on the benzene (B151609) ring are expected to appear as multiplets in the aromatic region of the spectrum, typically between δ 7.5 and 8.0 ppm. The electron-withdrawing sulfonyl group would shift these protons downfield. The protons ortho to the sulfonyl group are expected to be the most deshielded.
Methylene Protons (-SO₂CH₂CO₂-) : The two protons of the methylene group are situated between two electron-withdrawing groups (the sulfonyl and the carbonyl group), which would cause a significant downfield shift. This signal is expected to appear as a singlet, likely in the range of δ 4.0 to 4.5 ppm.
Methyl Protons (-CO₂CH₃) : The three protons of the methyl ester group are expected to be the most upfield of the non-aromatic protons, appearing as a sharp singlet, typically around δ 3.7 ppm.
A summary of the predicted ¹H NMR chemical shifts is presented in the table below.
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Phenyl (ortho) | ~7.8-8.0 | Multiplet | 2H |
| Phenyl (meta, para) | ~7.5-7.7 | Multiplet | 3H |
| Methylene (-CH₂-) | ~4.0-4.5 | Singlet | 2H |
| Methyl (-OCH₃) | ~3.7 | Singlet | 3H |
¹³C NMR Analysis
Carbonyl Carbon (-CO₂CH₃) : The ester carbonyl carbon is expected to resonate significantly downfield, typically in the range of δ 165-170 ppm.
Aromatic Carbons (C₆H₅SO₂-) : The carbon atoms of the phenyl ring will appear in the aromatic region (δ 120-140 ppm). The ipso-carbon (the one directly attached to the sulfonyl group) is expected to be found around δ 138-140 ppm. The other aromatic carbons will have distinct shifts based on their position relative to the sulfonyl group.
Methylene Carbon (-SO₂CH₂CO₂-) : The methylene carbon, being positioned between two electron-withdrawing groups, will be deshielded and is expected to appear in the range of δ 60-65 ppm.
Methyl Carbon (-OCH₃) : The methyl ester carbon is expected to have a chemical shift in the range of δ 50-55 ppm.
An overview of the predicted ¹³C NMR chemical shifts is provided below.
| Carbon Type | Predicted Chemical Shift (ppm) |
| Carbonyl (C=O) | 165 - 170 |
| Aromatic (C-ipso) | 138 - 140 |
| Aromatic (C-ortho, meta, para) | 127 - 134 |
| Methylene (-CH₂-) | 60 - 65 |
| Methyl (-OCH₃) | 50 - 55 |
Deuterium (B1214612) Labeling Studies
Deuterium labeling is a technique used to investigate reaction mechanisms and to trace the fate of molecules in biological systems. A review of the scientific literature did not yield any specific studies where this compound was subjected to deuterium labeling for mechanistic or other investigations. Such studies could, for example, involve the replacement of the acidic methylene protons with deuterium to probe their role in condensation reactions.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The molecular weight of this compound is 214.24 g/mol . While a detailed experimental mass spectrum with fragmentation analysis is not available in the searched literature, a plausible fragmentation pattern can be proposed based on the structure of the molecule.
Upon electron ionization, the molecular ion [C₉H₁₀O₄S]⁺˙ at m/z 214 would be formed. Key fragmentation pathways would likely involve:
Loss of the methoxy (B1213986) group (-OCH₃) : leading to a fragment ion at m/z 183.
Loss of the methyl ester group (-CO₂CH₃) : resulting in a fragment at m/z 155.
Cleavage of the C-S bond : This could lead to the formation of a phenylsulfonyl cation [C₆H₅SO₂]⁺ at m/z 141 or a [CH₂CO₂CH₃]⁺˙ radical cation.
Formation of the phenyl cation [C₆H₅]⁺ : A common fragment in the mass spectra of benzene derivatives, appearing at m/z 77, likely formed by the loss of SO₂ from the phenylsulfonyl cation.
A table summarizing the expected major fragments is presented below.
| m/z | Proposed Fragment Ion | Formula |
| 214 | Molecular Ion | [C₉H₁₀O₄S]⁺˙ |
| 183 | [M - OCH₃]⁺ | [C₈H₇O₃S]⁺ |
| 155 | [M - CO₂CH₃]⁺ | [C₇H₇O₂S]⁺ |
| 141 | Phenylsulfonyl cation | [C₆H₅SO₂]⁺ |
| 77 | Phenyl cation | [C₆H₅]⁺ |
Infrared (IR) Spectroscopy
Sulfonyl Group (SO₂) : This group is characterized by two strong stretching vibrations: an asymmetric stretch typically appearing in the 1350-1300 cm⁻¹ region and a symmetric stretch in the 1160-1120 cm⁻¹ region.
Carbonyl Group (C=O) : The ester carbonyl group will exhibit a strong absorption band, typically in the range of 1750-1735 cm⁻¹.
C-O Stretch : The C-O stretching vibrations of the ester group are expected to appear in the 1300-1000 cm⁻¹ range.
Aromatic C=C Bending : The benzene ring will show characteristic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.
C-H Stretch : Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methylene and methyl groups) will appear just below 3000 cm⁻¹.
The predicted key IR absorption bands are summarized in the following table.
| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |
| Sulfonyl (SO₂) | Asymmetric Stretch | 1350 - 1300 | Strong |
| Sulfonyl (SO₂) | Symmetric Stretch | 1160 - 1120 | Strong |
| Carbonyl (C=O) | Stretch | 1750 - 1735 | Strong |
| Ester (C-O) | Stretch | 1300 - 1000 | Strong |
| Aromatic (C=C) | Stretch | 1600 - 1450 | Medium to Weak |
| Aromatic (C-H) | Stretch | > 3000 | Medium to Weak |
| Aliphatic (C-H) | Stretch | < 3000 | Medium |
X-ray Diffraction Analysis
X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information on bond lengths, bond angles, and torsion angles, which are fundamental to understanding a molecule's structure and physical properties.
Computational Chemistry
Computational chemistry serves as an essential tool for investigating the properties of molecules that are difficult to study experimentally. Through various computational methods, it is possible to model molecular structures, predict reactivity, and analyze reaction mechanisms at the electronic level.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. arxiv.orgjacsdirectory.com It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. DFT calculations can predict various molecular properties, including optimized geometries, vibrational frequencies, and electronic parameters. jacsdirectory.com
In a typical DFT study, the geometry of the molecule is optimized to find its lowest energy conformation. jacsdirectory.com Functionals such as B3LYP or M06-2X are often employed in conjunction with basis sets like 6-311G(d,p) or TZVP to achieve reliable results. jacsdirectory.comnih.gov These calculations yield important data about the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. nih.gov A larger HOMO-LUMO gap suggests higher stability and lower reactivity. nih.gov Furthermore, DFT can be used to compute global reactivity descriptors and analyze the molecular electrostatic potential (MESP) surface, which helps in understanding intermolecular interactions. jacsdirectory.comnih.gov
The table below summarizes key parameters that are typically determined through DFT calculations.
| Calculated Parameter | Significance |
| Self-Consistent Field (SCF) Energy | Total electronic energy of the molecule at its optimized geometry. |
| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. |
| Dipole Moment | Measures the overall polarity of the molecule. |
| Mulliken Atomic Charges | Provides insight into the charge distribution across the atoms. |
| Molecular Electrostatic Potential (MESP) | Maps electrostatic potential on the electron density surface, identifying regions for electrophilic and nucleophilic attack. |
Understanding the mechanism of a chemical reaction requires the characterization of its transition state—the highest energy point along the reaction coordinate. Computational methods, particularly DFT, are invaluable for locating and analyzing transition states.
Transition state analysis involves optimizing the geometry to a first-order saddle point on the potential energy surface. This is followed by frequency calculations, where a single imaginary frequency confirms the structure as a true transition state. To ensure that the identified transition state correctly connects the reactants and products, an Intrinsic Reaction Coordinate (IRC) calculation is performed. unicamp.br This analysis maps the reaction pathway from the transition state down to the corresponding energy minima of the reactants and products. unicamp.br Additionally, electronic properties such as chemical potential (µ), chemical hardness (η), electrophilicity (ω), and nucleophilicity (N) can be calculated to further characterize the reaction mechanism. unicamp.br The influence of solvents on the reaction energetics is often considered using solvation models like the SMD model. unicamp.br
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, multiple conformers may exist, each with a distinct energy and population at equilibrium.
Computational chemistry is a primary tool for exploring the conformational landscape of a molecule. By systematically rotating dihedral angles and calculating the energy of each resulting conformation, a potential energy surface can be mapped. This allows for the identification of stable conformers, which correspond to energy minima. researchgate.net The relative populations of these conformers can be determined from their calculated Gibbs free energies. Studies on similar molecules have utilized methods like M06-2X with basis sets such as aug-cc-pVDZ to identify stable conformations, often described by descriptors like sc(anti), ac(anti), and sc(syn). researchgate.net The conformational preferences are governed by a balance of stabilizing and destabilizing interactions, including orbital interactions (like hyperconjugation) and steric or electrostatic repulsions. researchgate.netmdpi.com Techniques like Natural Bond Orbital (NBO) analysis can be employed to quantify the stabilizing effects of hyperconjugation, which can play a decisive role in determining the preferred conformation. mdpi.com
Derivatives and Analogues
Synthesis of Substituted Methyl Phenylsulfonylacetates
The synthesis of substituted methyl phenylsulfonylacetates can be achieved through various established organic chemistry methodologies. A common approach involves the esterification of the corresponding substituted phenylsulfonylacetic acid. For instance, the synthesis of methyl 2-(4-(methylsulfonyl)phenyl)acetate is accomplished by reacting 4-(methylsulfonyl)phenylacetic acid with methanol (B129727) in the presence of a catalytic amount of concentrated sulfuric acid, followed by heating under reflux. This reaction proceeds to completion, yielding the desired substituted methyl ester. chemicalbook.com
Another key synthetic strategy involves modifying the phenyl ring of a precursor molecule before the sulfonylacetate moiety is introduced or altered. The specific reactions and conditions can be adapted based on the desired substituent (e.g., alkyl, halogen, nitro groups) on the phenyl ring.
Below is a data table summarizing a representative synthetic method.
| Product | Starting Material | Reagents | Conditions | Yield | Reference |
| Methyl 2-(4-(methylsulfonyl)phenyl)acetate | 4-(Methylsulfonyl)phenylacetic acid | Methanol, Sulfuric acid | Reflux, 16 hours | 100% | chemicalbook.com |
This table illustrates a common esterification method for synthesizing a substituted methyl phenylsulfonylacetate derivative.
Structural Modifications and Their Impact on Reactivity
Structural modifications, particularly on the phenyl ring of this compound, have a profound impact on the compound's reactivity. The electronic properties of the substituents play a crucial role by altering the electron density of the entire molecule. nih.govmdpi.com
Electron-Donating Groups (EDGs): Substituents such as alkyl (-CH₃) or alkoxy (-OCH₃) groups increase the electron density on the aromatic ring. mdpi.com This enhancement can make the ring more susceptible to electrophilic substitution. Conversely, by donating electron density towards the sulfonyl group, they can slightly decrease the acidity of the α-carbon (the CH₂ group between the sulfonyl and ester groups), potentially slowing down reactions where the deprotonation of this carbon is the rate-determining step.
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or halogen (-Cl) groups decrease the electron density of the aromatic ring. nih.gov This deactivation makes the ring less reactive towards electrophiles. More significantly, the inductive effect of these groups increases the electron-withdrawing power of the phenylsulfonyl moiety. This, in turn, increases the acidity of the α-carbon, facilitating its deprotonation and enhancing its reactivity as a nucleophile in reactions such as alkylations and aldol (B89426) condensations.
The following table summarizes the expected impact of different substituents on the reactivity of the this compound core.
| Substituent Type | Example Groups | Effect on Phenyl Ring | Effect on α-Carbon Acidity | Impact on Reactivity | Reference |
| Electron-Donating | -CH₃, -OCH₃ | Activation towards electrophilic attack | Decrease | May decrease reactivity in base-catalyzed reactions at the α-carbon. | mdpi.com |
| Electron-Withdrawing | -NO₂, -Cl, -COOH | Deactivation towards electrophilic attack | Increase | Enhances reactivity in base-catalyzed reactions involving the α-carbon. | nih.govnih.gov |
This table outlines how different functional groups attached to the phenyl ring can modulate the chemical reactivity of this compound derivatives.
Development of Novel Analogues for Specific Applications
The parent compound, this compound, is a valuable intermediate in the synthesis of complex molecules. sigmaaldrich.com It has been utilized in the synthesis of the marine eicosanoid (−)-hybridalactone and in the preparation of 2-(hydroxymethyl)indene. sigmaaldrich.com It also serves as a reagent for the dehydrative alkylation of alcohols. sigmaaldrich.com
Building upon this synthetic utility, researchers develop novel analogues by modifying the core structure to create compounds with specific, targeted functions. The development of analogues is a cornerstone of medicinal chemistry and materials science, where even small structural changes can lead to significant differences in biological activity or material properties. nih.govresearchgate.net
For example, analogues of various chemical classes are often developed as potential therapeutic agents. While specific therapeutic analogues of this compound are not broadly detailed in the reviewed literature, the general principles of analogue development apply. Modifications could be designed to:
Introduce Biological Activity: By incorporating pharmacophores (structural features recognized by biological targets), analogues could be designed to act as enzyme inhibitors or receptor ligands. nih.gov For instance, research on phenylacetates and other aromatic compounds has led to the development of novel thyroid hormone analogues and anti-inflammatory agents. nih.govmdpi.com
Enhance Synthetic Utility: Structural changes can make the analogue a more efficient building block for creating complex chemical architectures.
Modify Physicochemical Properties: Altering the structure can change properties like solubility, stability, and lipophilicity, which is crucial for applications ranging from drug delivery to materials science.
The exploration of this compound analogues represents a continuing area of chemical research, driven by the quest for new molecules with unique properties and functions.
Thermodynamic and Kinetic Aspects of Reactions
Reaction Rates and Rate Constants
The rate of a chemical reaction is a measure of how quickly reactants are converted into products. It is mathematically expressed by a rate law, which relates the reaction rate to the concentrations of the reactants and a proportionality constant known as the rate constant (k). The rate law is determined experimentally and cannot be simply deduced from the stoichiometry of the balanced chemical equation.
For instance, in the context of radical polymerization, a study on a structurally related compound, vinyl phenylsulfonylacetate (VPSA), provides insight into reaction kinetics. The polymerization of VPSA with 2,2′-azobisisobutyrate (MAIB) as an initiator was investigated in acetone. The rate of polymerization (Rp) at 50 °C was found to follow the rate equation:
Rp = k[MAIB]0.67[VPSA]1.1
Table 1: Illustrative Reaction Rate Data for the Polymerization of Vinyl Phenylsulfonylacetate researchgate.net (Note: This data is for a related compound, not Methyl Phenylsulfonylacetate)
| Parameter | Value |
|---|---|
| Reaction | Radical Polymerization of Vinyl Phenylsulfonylacetate |
| Initiator | 2,2′-azobisisobutyrate (MAIB) |
| Solvent | Acetone |
| Temperature | 50 °C |
Activation Parameters (e.g., ΔH‡, ΔS‡)
Activation parameters, such as the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡), provide deeper insights into the mechanism of a reaction by characterizing the transition state. The activation enthalpy represents the energy barrier that must be overcome for the reaction to occur, while the activation entropy reflects the change in the degree of orderliness when the reactants proceed to the transition state.
In another relevant example, studies on the base-induced elimination reactions of phenylsulfonylacetates have also involved the determination of activation parameters to elucidate the reaction mechanism. oup.com While specific values for this compound were not detailed in the available literature, such studies are fundamental to understanding the energetic requirements of its reactions.
Table 2: Illustrative Activation Energy for a Reaction of a Related Compound researchgate.net (Note: This data is for a related compound, not this compound)
| Reaction | Compound | Activation Energy (Ea) |
|---|
Equilibrium Studies
Equilibrium studies focus on the extent to which a reaction proceeds to completion. The position of equilibrium is described by the equilibrium constant (K), which is the ratio of the concentrations of products to reactants at equilibrium, with each concentration raised to the power of its stoichiometric coefficient. A large equilibrium constant indicates that the reaction favors the formation of products.
Influence of Solvents and Temperature on Reaction Thermodynamics
Solvents and temperature can have a profound impact on the thermodynamics and kinetics of a reaction. The choice of solvent can influence the stability of reactants, transition states, and products, thereby altering the reaction rate and, in some cases, the reaction pathway. Similarly, temperature affects the rate constant and can also influence the position of equilibrium for reactions that are not thermoneutral.
A notable example of these effects can be seen in the diastereoselective aldol (B89426) reaction of a closely related compound, methyl phenylacetate. organic-chemistry.org In this study, the stereochemical outcome of the reaction was found to be highly dependent on both the solvent and the temperature.
Solvent Effect : In dichloromethane (B109758) (CH2Cl2), the reaction showed a preference for the anti-diastereomer at -78 °C, while at room temperature, the syn-diastereomer was favored. In contrast, nonpolar solvents like pentane (B18724) favored the anti-isomer at room temperature and the syn-isomer at reflux temperatures. organic-chemistry.org This demonstrates the critical role of the solvent in stabilizing the different transition states that lead to the respective diastereomers.
Temperature Effect : As mentioned, a change in temperature could reverse the diastereoselectivity of the reaction. For instance, in CH2Cl2, increasing the temperature from -78 °C to room temperature shifted the selectivity from anti to syn. organic-chemistry.org This is because the Gibbs free energy of activation (ΔG‡) for the two pathways has different dependencies on temperature, and at a certain temperature, the favored pathway can switch.
These findings highlight that for reactions involving compounds like this compound, a careful selection of solvent and precise control of temperature are essential for achieving the desired reaction outcome and selectivity.
Table 3: Influence of Solvent and Temperature on the Diastereoselectivity of the Aldol Reaction of Methyl Phenylacetate organic-chemistry.org (Note: This data is for a related compound, not this compound)
| Solvent | Temperature | Major Diastereomer |
|---|---|---|
| Dichloromethane | -78 °C | anti |
| Dichloromethane | Room Temperature | syn |
| Pentane | Room Temperature | anti |
Future Research Directions and Unexplored Avenues
Novel Catalytic Systems
The development of novel catalytic systems is paramount for unlocking the full synthetic potential of methyl phenylsulfonylacetate. While traditional catalysts have been employed in reactions involving this compound, future research could focus on more efficient, selective, and sustainable catalytic methods.
One promising area is the exploration of organocatalysis . Organocatalysts, which are small organic molecules, offer several advantages over metal-based catalysts, including lower toxicity, stability, and availability. The development of chiral organocatalysts could enable highly enantioselective transformations of this compound, leading to the synthesis of optically pure compounds with potential applications in pharmaceuticals and agrochemicals.
Another avenue for investigation is the use of photoredox catalysis . This approach utilizes visible light to initiate chemical reactions, offering a green and sustainable alternative to traditional methods that often require harsh reaction conditions. The application of photoredox catalysis to reactions involving this compound could lead to the discovery of novel transformations and the synthesis of complex molecules under mild conditions.
Finally, the design and synthesis of bifunctional catalysts that can activate both the this compound and the reaction partner simultaneously could lead to highly efficient and selective reactions. These catalysts could incorporate both a Lewis acid and a Lewis base moiety, or a combination of a metal center and an organocatalytic unit.
Chemo- and Regioselective Transformations
The presence of multiple reactive sites in this compound presents both a challenge and an opportunity for synthetic chemists. Future research should focus on the development of highly chemo- and regioselective transformations that allow for the precise modification of the molecule at a specific position.
One area of interest is the selective functionalization of the active methylene (B1212753) group . The protons on the carbon atom situated between the sulfonyl and carbonyl groups are acidic, making this position susceptible to deprotonation and subsequent reaction with electrophiles. The development of catalytic systems that can control the regioselectivity of this functionalization would be highly valuable.
Another important area is the chemoselective transformation of the ester group . The ester functionality can be converted into a variety of other functional groups, such as amides, carboxylic acids, and alcohols. The development of methods for the selective transformation of the ester in the presence of the sulfonyl group would significantly expand the synthetic utility of this compound.
Furthermore, the exploration of cycloaddition reactions involving the activated methylene group could lead to the synthesis of novel carbocyclic and heterocyclic compounds. The development of catalysts that can control the stereoselectivity of these reactions would be of particular interest.
Development of New Asymmetric Reactions
The synthesis of enantiomerically pure compounds is of great importance in the pharmaceutical and agrochemical industries. This compound represents a valuable prochiral substrate for the development of new asymmetric reactions.
A key area for future research is the development of catalytic asymmetric Michael additions . The active methylene group of this compound can act as a nucleophile in Michael additions to α,β-unsaturated compounds. The use of chiral catalysts, such as chiral phase-transfer catalysts or organocatalysts, could enable the synthesis of Michael adducts with high enantioselectivity.
Another promising direction is the development of asymmetric alkylations . The deprotonated form of this compound can be alkylated with various electrophiles. The use of chiral ligands or catalysts could allow for the enantioselective synthesis of α-substituted phenylsulfonylacetates.
The exploration of asymmetric cyclopropanation reactions is also a promising avenue. The reaction of this compound with activated olefins in the presence of a chiral catalyst could lead to the synthesis of optically active cyclopropane (B1198618) derivatives, which are important structural motifs in many natural products and pharmaceuticals.
Applications in Materials Science
The unique properties of the phenylsulfonyl group suggest that this compound could be a valuable building block for the synthesis of novel functional materials.
One potential application is in the development of sulfur-containing polymers . The incorporation of sulfur atoms into polymer backbones can impart unique properties, such as high refractive index, thermal stability, and metal-binding capabilities. rsc.org this compound could potentially be used as a monomer or a precursor to monomers for the synthesis of such polymers. Thiol-phenylsulfone substitution reactions are emerging as a method for polymer synthesis and modification. researchgate.net
Another area of interest is the use of this compound in the development of flame-retardant materials . Sulfonyl-containing compounds are known to exhibit flame-retardant properties. Incorporating this compound into polymer matrices, either as an additive or as a comonomer, could enhance their fire resistance.
Furthermore, the potential of this compound in the synthesis of optical materials could be explored. The phenylsulfonyl group can influence the refractive index and other optical properties of materials. Its incorporation into polymers or organic glasses could lead to the development of new materials for lenses, optical fibers, and other photonic applications.
Bio-Inspired Synthetic Approaches
Nature often provides inspiration for the development of new synthetic strategies. The use of this compound in bio-inspired synthetic approaches could lead to the efficient synthesis of complex natural products and their analogues.
A notable example is the use of this compound in the synthesis of cyclopropane-containing natural products . Many marine natural products feature a cyclopropane ring, which is a challenging structural motif to construct. Palladium-catalyzed allylic alkylation with this compound has been utilized as a key step in the synthesis of such compounds. marquette.edu
One specific application has been in the total synthesis of (-)-hybridalactone , a marine eicosanoid isolated from the red alga Laurencia hybrida. rsc.orgwiley-vch.de In this synthesis, this compound serves as a crucial building block for the construction of the complex carbon skeleton of the natural product.
Future research could focus on expanding the application of this compound in the synthesis of other classes of natural products. Its ability to participate in various carbon-carbon bond-forming reactions makes it a versatile tool for the construction of complex molecular architectures. Bio-inspired cascade reactions, where multiple bonds are formed in a single synthetic operation, could be a particularly fruitful area of investigation.
Q & A
Q. What are the standard synthetic routes for methyl phenylsulfonylacetate, and how can its purity be validated?
this compound is typically synthesized via sulfonylation of methyl acetoacetate derivatives or transesterification of phenylsulfonylacetic acid esters. Key validation steps include:
- NMR analysis : Confirm the presence of the CO₂Me group (δ ~170 ppm in ¹³C NMR) and sulfonyl moiety (δ ~125–135 ppm for aromatic protons in ¹H NMR) .
- Chromatography : Use HPLC or GC-MS to verify purity (>98% as per commercial standards) .
- Elemental analysis : Validate empirical formula (C₉H₁₀O₄S) .
Q. How can researchers safely handle this compound in laboratory settings?
- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis .
- Waste disposal : Segregate organic waste and collaborate with certified hazardous waste management services .
- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation or dermal exposure .
Q. What analytical techniques are critical for characterizing reaction intermediates involving this compound?
- 13C NMR : Track carbonyl (CO₂Me) and sulfonyl groups to confirm structural integrity during reactions .
- Mass spectrometry : Identify fragmentation patterns to distinguish between starting material and products.
- TLC monitoring : Use silica gel plates with UV visualization for real-time reaction progress .
Advanced Research Questions
Q. How does catalytic deoxygenation of this compound proceed, and what factors influence yield?
The MnBr(CO)₅/PhSiH₃ system reduces sulfoxides to sulfides efficiently. Key parameters:
- Catalyst loading : 5 mol% MnBr(CO)₅ achieves 95% yield in 35 minutes .
- Functional group tolerance : Esters (e.g., CO₂Me) remain intact, but nitro groups may yield amino byproducts (15–18%) .
- Table 1 : Catalytic Performance
| Substrate | Catalyst | Time (min) | Yield (%) | Byproducts |
|---|---|---|---|---|
| This compound | MnBr(CO)₅ | 35 | 95 | None |
| 4-Nitrophenyl sulfoxide | MnBr(CO)₅ | 45 | 82 | 18% amine |
Q. Why do transesterification attempts with this compound fail under certain conditions?
Transesterification with bulky alcohols (e.g., menthol) or α,α-disubstituted β-keto esters fails due to steric hindrance and mechanistic limitations. The reaction likely proceeds via a ketene intermediate, requiring acidic α-protons absent in disubstituted systems .
Q. What computational methods can predict the reactivity of this compound in novel reactions?
- DFT calculations : Model transition states for sulfonyl group reduction or ester hydrolysis.
- Molecular docking : Predict interactions with catalytic sites (e.g., MnBr(CO)₅) .
- Solvent effects : Use COSMO-RS to optimize solvent polarity for reaction efficiency .
Q. How can contradictory data on sulfoxide reduction byproducts be resolved?
- Controlled experiments : Vary catalyst loading, temperature, and silane equivalents to isolate pathways (e.g., nitro-to-amine vs. sulfoxide-to-sulfide) .
- In-situ IR spectroscopy : Monitor nitro group reduction kinetics to decouple competing reactions.
Methodological Guidelines
- Synthetic optimization : Screen silanes (e.g., PhSiH₃ vs. Et₃SiH) to balance reactivity and cost .
- Byproduct analysis : Employ LC-MS/MS to detect trace amines or phosphonates in reaction mixtures .
- Safety protocols : Reference OSHA guidelines for sulfonate ester handling to mitigate toxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
